molecular formula C12H11ClN2O5S B2470969 (2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-67-7

(2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2470969
CAS No.: 869070-67-7
M. Wt: 330.74
InChI Key: LZACEWNXOWYHMH-UHFFFAOYSA-N
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Description

(2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves the reaction of 2-chlorophenyl derivatives with pyrimidine compounds under specific conditions. One common method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the desired product under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly and cost-effective catalysts is preferred to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted pyrimidine compounds .

Scientific Research Applications

(2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate include other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

(2-chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c1-14-7-10(11(16)15(2)12(14)17)21(18,19)20-9-6-4-3-5-8(9)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZACEWNXOWYHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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